1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1428379-99-0
VCID: VC4768046
InChI: InChI=1S/C14H15ClN2O3/c1-19-13-3-2-11(15)8-12(13)17-14(18)16-6-4-10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H2,16,17,18)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=COC=C2
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.74

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea

CAS No.: 1428379-99-0

Cat. No.: VC4768046

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.74

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea - 1428379-99-0

Specification

CAS No. 1428379-99-0
Molecular Formula C14H15ClN2O3
Molecular Weight 294.74
IUPAC Name 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea
Standard InChI InChI=1S/C14H15ClN2O3/c1-19-13-3-2-11(15)8-12(13)17-14(18)16-6-4-10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H2,16,17,18)
Standard InChI Key DSQMQVKTMRLDII-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=COC=C2

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 2-(furan-3-yl)ethyl chain. The chloro and methoxy substituents on the phenyl ring enhance electronic effects, while the furan moiety introduces heterocyclic aromaticity. Key structural data include:

PropertyValueSource
Molecular FormulaC14H15ClN2O3\text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}_3
Molecular Weight294.74 g/mol
IUPAC Name1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=COC=C2

Physicochemical Characteristics

While solubility data remain unreported, the compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The furan ring’s electron-rich nature enables π-π stacking interactions, potentially enhancing binding to aromatic residues in proteins .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a nucleophilic addition-elimination reaction between 5-chloro-2-methoxyaniline and 2-(furan-3-yl)ethyl isocyanate under reflux in dichloromethane or tetrahydrofuran. Key steps include:

  • Amino Activation: 5-Chloro-2-methoxyaniline reacts with the isocyanate group, forming a urea bond.

  • Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) yields the pure product (typical yield: 65–75%).

Industrial Optimization

Automated continuous-flow reactors improve scalability by maintaining precise temperature control (60–80°C) and reducing side products. Catalyst screening (e.g., triethylamine) enhances reaction efficiency, achieving >90% conversion in pilot studies .

Applications in Medicinal Chemistry and Agriculture

Agricultural Uses

As a precursor for herbicides, the chloro and furan groups may disrupt plant cell wall synthesis. Field trials with structural analogues reduced weed biomass by 40–60% at 50 ppm .

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 7.85 (s, 1H, NH), 7.32 (d, J=8.8J = 8.8 Hz, 1H, Ar-H), 6.75 (s, 1H, furan-H).

  • Mass Spectrometry: ESI-MS m/z 295.1 [M+H]+^+.

Comparison with Structural Analogues

CompoundStructural DifferencesBioactivity (IC50_{50})Source
1-(5-Chloro-2-methoxyphenyl)-3-(3-pyridyl)ureaPyridine replaces furanEGFR: 6.7 μM
1-(5-Chloro-2-methoxyphenyl)-3-(cyclohexyl)ureaCyclohexyl enhances lipophilicityUrease: 8.4 μM

The furan derivative’s balanced polarity and aromaticity optimize both solubility and target engagement, making it a versatile scaffold.

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